![molecular formula C10H13BrN4O2 B3405128 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 126118-53-4](/img/structure/B3405128.png)
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Br-APD, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mechanism of Action
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 activation has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione binds to the allosteric site of mGluR5, which is distinct from the orthosteric site that binds glutamate, and prevents its activation by glutamate. This results in a reduction of intracellular calcium signaling and downstream signaling pathways, which ultimately leads to the observed neuroprotective and antipsychotic effects of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione.
Biochemical and Physiological Effects
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce oxidative stress and inflammation in the brain, by decreasing the production of reactive oxygen species and pro-inflammatory cytokines. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, by enhancing synaptic plasticity and reducing amyloid beta deposition. In addition, 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to block the hyperactivity of mGluR5 in the prefrontal cortex, which is believed to be involved in the pathophysiology of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity and potency for mGluR5, which allows for specific targeting of this receptor subtype. This can be particularly useful in studying the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is its relatively short half-life and poor bioavailability, which can limit its effectiveness in vivo. In addition, the high cost of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione may also be a limiting factor for some research groups.
Future Directions
There are several future directions for research on 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential therapeutic applications in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential as an adjunct therapy for depression, as mGluR5 has been implicated in the pathophysiology of this disorder. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and antipsychotic effects of 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione, and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in neurodegenerative disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, by reducing oxidative stress and inflammation, and improving cognitive function. 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has also been investigated for its potential as an antipsychotic drug, as it has been shown to block the hyperactivity of mGluR5 in the prefrontal cortex, which is believed to be involved in the pathophysiology of schizophrenia.
properties
IUPAC Name |
8-bromo-7-butyl-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFHNLLSFLTQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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